4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 3-fluoro-4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which can be synthesized through a palladium-catalyzed cross-coupling reaction. This intermediate is then subjected to further reactions to introduce the sulfonyl and morpholine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yields, reducing costs, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluoro and methoxy groups can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide
- 3-Fluoro-4-methoxybenzoic acid
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
Uniqueness
4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-2-phenylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a morpholine ring allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-22-16-8-7-14(11-15(16)18)24(20,21)19-9-10-23-17(12-19)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDWBZECCCFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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